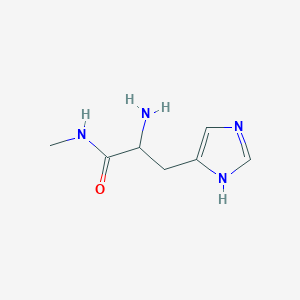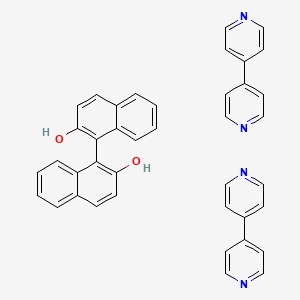
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine is a complex organic compound that features both naphthalene and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-2-ol with pyridine derivatives under controlled conditions. For instance, the Mannich reaction, which involves the condensation of naphthalen-2-ol with formaldehyde and a secondary amine, can be used to introduce the pyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through methods such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(2-Hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol
- **2-(2-Hydroxynaphthalen-1-yl)benzoic acid
- **4-(2-Hydroxynaphthalen-1-yl)pyridine
Uniqueness
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine is unique due to its combination of naphthalene and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
| 790229-53-7 | |
Molekularformel |
C40H30N4O2 |
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C20H14O2.2C10H8N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;2*1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-12,21-22H;2*1-8H |
InChI-Schlüssel |
WCGCECJAFQRKPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


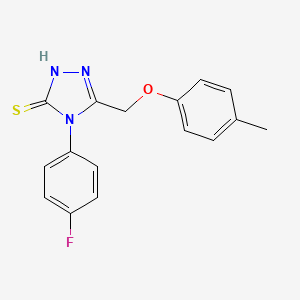
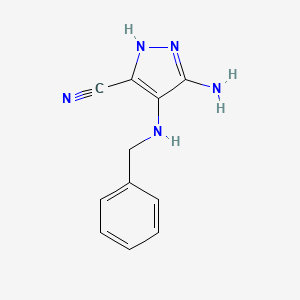
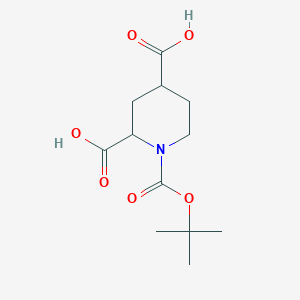
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)

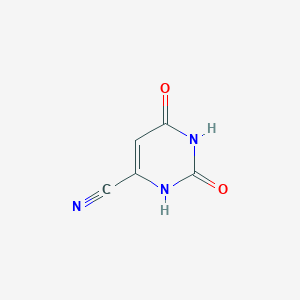

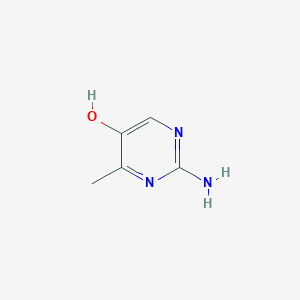
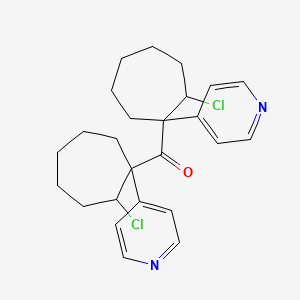
![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)

